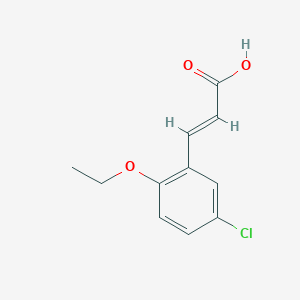
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the chemical family of isoxazoles and is highly effective in controlling weeds, making it an important tool for farmers to protect their crops. In
Mécanisme D'action
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from damage caused by light and other environmental stressors. Without carotenoids, the plant becomes more susceptible to damage and eventually dies. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is absorbed by the plant through the roots and leaves and is translocated throughout the plant, providing effective control of weeds.
Biochemical and Physiological Effects:
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can cause skin and eye irritation in humans, and prolonged exposure can lead to respiratory problems. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has also been shown to have a negative impact on soil microorganisms and earthworms, which can affect soil health and fertility.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is a highly effective herbicide that is widely used in agriculture. Its low toxicity to mammals and other non-target organisms makes it a safer alternative to other herbicides. However, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can have a negative impact on soil health and fertility, which can limit its use in certain farming systems. In lab experiments, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can be used to study the impact of herbicides on plant physiology and the environment.
Orientations Futures
There are several future directions for research on (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid. One area of research is the development of new formulations of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid that are more effective and have a lower impact on the environment. Another area of research is the impact of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid on soil health and fertility, and how this can be mitigated through the use of cover crops and other management practices. Finally, research is needed to better understand the impact of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid on non-target organisms, and how this can be minimized through the use of targeted application methods.
Méthodes De Synthèse
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is synthesized through a multistep process that involves the reaction of 5-chloro-2-ethoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with methyl acrylate in the presence of a base to form the desired product, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid.
Applications De Recherche Scientifique
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is highly effective in controlling weeds, especially in soybean crops. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has also been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHHHPGJWJFH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)
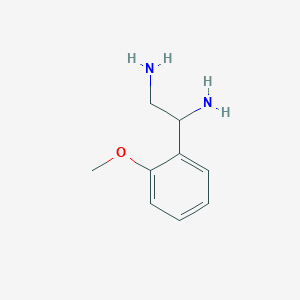
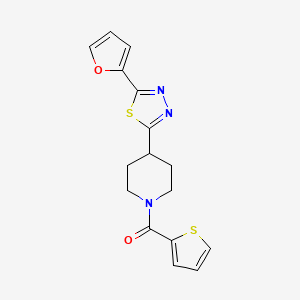

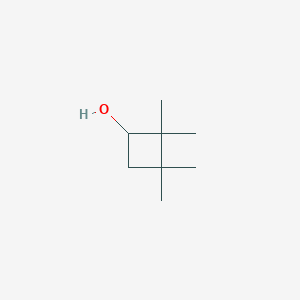
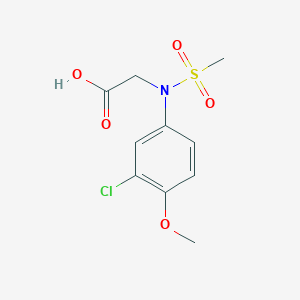
![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
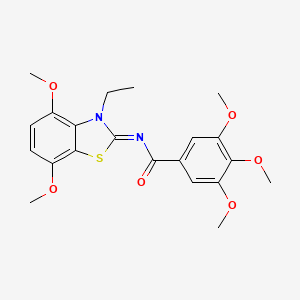
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)

